4-Bromopyridine-2,6-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-bromopyridine-2,6-dicarboxylic acid involves various strategies, including electrocatalytic carboxylation and Suzuki cross-coupling reactions. Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, showcasing a novel method of incorporating carboxyl groups into bromopyridines without the use of toxic solvents or additional catalysts (Feng et al., 2010). Similarly, Sicre et al. (2006) demonstrated the regioselective Suzuki cross-coupling of 2,4-dibromopyridine, leading to the synthesis of 4-bromo-2-carbon-substituted pyridines under mild conditions, highlighting an efficient pathway to modify the bromopyridine core (Sicre et al., 2006).
Molecular Structure Analysis
The structural characteristics of 4-bromopyridine-2,6-dicarboxylic acid and its derivatives are crucial for their reactivity and application in synthesis. Gao et al. (2006) synthesized metal-organic frameworks (MOFs) using 4-hydroxypyridine-2,6-dicarboxylic acid, demonstrating the utility of this compound in constructing complex structures with potential applications in gas storage and separation (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-bromopyridine-2,6-dicarboxylic acid derivatives highlight their versatility. The electrophilic character of the bromine atom facilitates various substitution reactions, enabling the introduction of diverse functional groups. The formation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine through acid hydrolysis is a prime example of how specific reaction conditions can lead to the selective functionalization of the bromopyridine molecule (Wibaut et al., 2010).
Scientific Research Applications
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Chemical Synthesis
- 4-Bromopyridine-2,6-dicarboxylic acid is a useful synthetic intermediate . It has been used as a reagent in the synthesis of various organic compounds, such as pyridines, pyridinium salts, and heterocycles .
- A specific example of its use is in the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine. This was achieved by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
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Catalysis
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Ligand Synthesis
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Agrochemicals
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Pharmaceuticals
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Dyestuffs
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Material Science
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Electrochemical Studies
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromopyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWTTKJXQPITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578718 | |
Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2,6-dicarboxylic acid | |
CAS RN |
162102-81-0 | |
Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-pyridinedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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